

Technical Deep Dive: 2'-Cytidylic Acid (2'-CMP)

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Compound of Interest

Compound Name: 2'-Cytidylic acid

CAS No.: 85-94-9

Cat. No.: B1217408

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Molecular Weight, Formula, and Analytical Characterization

Part 1: Executive Summary

2'-Cytidylic acid (Cytidine 2'-monophosphate, 2'-CMP) is a ribonucleotide isomer critical to the structural analysis of RNA and the study of enzymatic degradation pathways. Unlike its biologically ubiquitous isomer 5'-CMP (used in transcription) or the transient 2',3'-cyclic phosphate intermediate, 2'-CMP is primarily observed as a stable end-product of alkaline RNA hydrolysis or specific ribonuclease activity.

For drug development professionals and researchers, distinguishing 2'-CMP from its 3' and 5' isomers is a requisite quality control step in oligonucleotide synthesis and metabolite profiling. This guide provides an authoritative breakdown of its physicochemical properties, specific analytical protocols for isomer resolution, and its mechanistic role in RNA chemistry.

Part 2: Molecular Identity & Physicochemical Profile[1]

Core Chemical Identity

The precise characterization of 2'-CMP requires differentiation from its isomers. While they share the same molecular mass, their chemical behavior—specifically pKa and enzymatic susceptibility—differs significantly.

Property	Specification
Systematic Name	Cytidine 2'-(dihydrogen phosphate)
Common Name	2'-Cytidylic acid; 2'-CMP
CAS Number (Free Acid)	85-94-9 (Distinct from 5'-CMP: 63-37-6)
CAS Number (Disodium Salt)	81487-28-7
Molecular Formula	
Molecular Weight	323.20 g/mol
Exact Mass	323.0518 Da
Appearance	White crystalline powder

Physicochemical Properties

The location of the phosphate group at the 2'-hydroxyl position alters the electronic environment of the ribose ring and the cytosine base, affecting ionization constants and solubility compared to 3'-CMP.

Parameter	Value	Notes
Melting Point	238–242°C (dec.)	Decomposes upon melting.
Solubility (Water)	Sparingly soluble	Less soluble than 3'-CMP.[1]
pKa values	pKa1: 0.8 (Phosphate) pKa2: 4.36 (Cytosine N3) pKa3: 6.17 (Phosphate)	The proximity of the 2'-phosphate to the glycosidic bond influences the pKa of the base.
UV Absorption	(pH 2): 278 nm (pH 12): 272 nm	Characteristic shift due to cytosine protonation state.[1]
Optical Rotation		Measured in water.[1]

Part 3: Structural Isomerism & Biological Context

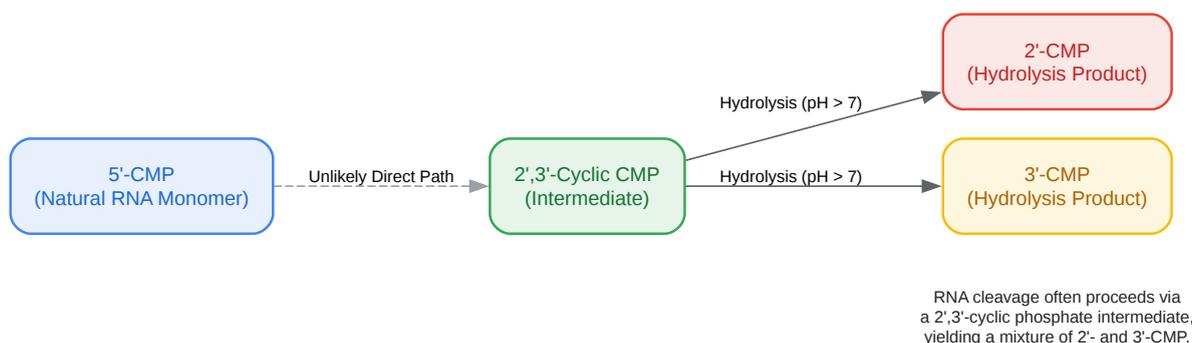
The Isomer Challenge

In biological systems and synthetic mixtures, CMP exists in three primary isomeric forms. Correct identification relies on understanding the phosphate position:

- 5'-CMP: The canonical building block for RNA synthesis.[2]
- 3'-CMP: A product of RNA hydrolysis (often co-eluting with 2'-CMP).
- 2'-CMP: The specific focus of this guide, often an artifact of non-enzymatic RNA cleavage or specific RNase action.

Visualization: Structural Comparison

The following diagram illustrates the structural differences between the isomers, highlighting the phosphate migration potential.



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Figure 1: Isomerization pathway showing the origin of 2'-CMP from the 2',3'-cyclic intermediate.

Mechanism of Formation

2'-CMP is rarely synthesized directly in nature for anabolic processes. Instead, it arises from the catabolism of RNA.

- **Transesterification:** An intramolecular attack by the 2'-hydroxyl group on the 3'-phosphate diester linkage of RNA forms a 2',3'-cyclic phosphate.
- **Hydrolysis:** This cyclic intermediate is unstable in aqueous alkaline conditions (or under the action of RNase A). Water attacks the cyclic phosphate ring.
- **Product Mixture:** The ring opening is not perfectly regiospecific chemically, resulting in a mixture of 2'-CMP and 3'-CMP. However, specific enzymes can drive this equilibrium.

Part 4: Analytical Characterization Protocols

Distinguishing 2'-CMP from 3'-CMP is the primary analytical challenge. The following HPLC protocol is validated for the separation of these isomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Separation

Objective: Separate 2'-CMP from 3'-CMP and 5'-CMP in a mixed sample. **Principle:** Ion-pair reversed-phase chromatography exploits the slight pKa differences and hydrophobicity variations caused by the phosphate position.

Materials:

- **Column:** C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 μ m particle size) or Anion Exchange column (SAX).
- **Mobile Phase A:** 0.02 M
buffer, pH 3.5 (adjusted with phosphoric acid).
- **Mobile Phase B:** Methanol (HPLC Grade).
- **Detection:** UV at 260 nm or 280 nm.

Workflow:

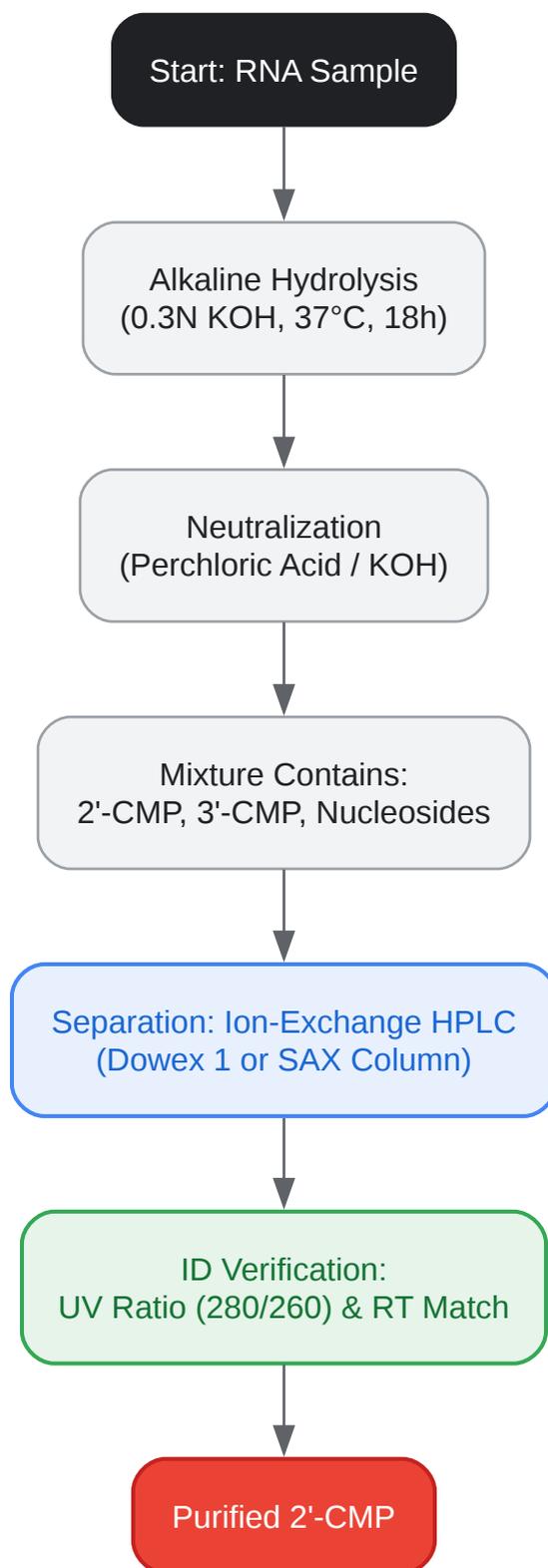
- Equilibration: Equilibrate the column with 100% Mobile Phase A for 30 minutes at 1.0 mL/min.
- Sample Prep: Dissolve 2'-CMP standard (CAS 85-94-9) in Mobile Phase A to a concentration of 0.1 mg/mL. Prepare mixed isomer sample similarly.
- Injection: Inject 10–20 μ L of sample.
- Elution Gradient:
 - 0–5 min: Isocratic 100% A.
 - 5–20 min: Linear gradient to 90% A / 10% B (to elute less polar impurities).
 - 20–25 min: Return to 100% A.
- Analysis:
 - Retention Time Order (Typical on C18): 5'-CMP elutes first, followed closely by 2'-CMP and 3'-CMP. Note: Isomer resolution often requires pH optimization. At pH 3.5, the resolution between 2' and 3' is maximized.

Self-Validating Check:

- If 2'-CMP and 3'-CMP co-elute, lower the flow rate to 0.8 mL/min and adjust pH to 3.2. The 2'-isomer generally exhibits a slightly shorter retention time than the 3'-isomer in anion-exchange modes due to steric hindrance of the phosphate at the 2' position.

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow for isolating and verifying 2'-CMP from an RNA hydrolysate.



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Figure 2: Isolation workflow for 2'-CMP from RNA hydrolysate.

Part 6: References

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Sources

- [1. 2'-Cytidylic Acid \[drugfuture.com\]](#)
- [2. HPLC Separation of Cytidine-5'-monophosphate \(CMP\) and 2'-Deoxycytidine 5'-Monophosphate \(dCMP\) on Newcrom B Column | SIELC Technologies \[sielc.com\]](#)
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